molecular formula C15H16N4 B5868142 2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane CAS No. 19437-32-2

2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane

Cat. No.: B5868142
CAS No.: 19437-32-2
M. Wt: 252.31 g/mol
InChI Key: NSUWARYTTXYHNJ-UHFFFAOYSA-N
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Description

2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane is a synthetically produced bicyclic hydrazine derivative. Its defined molecular structure has been characterized in scientific literature, identifying it as a gauche aryltrialkylhydrazine . This compound is intended for research and development purposes only. It is suitable for use as a building block in organic synthesis, a standard in analytical chemistry, or for investigating the properties of strained hydrocarbon derivatives. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diphenyl-1,2,4,5-tetrazabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-3-7-14(8-4-1)18-12-17-11-16(18)13-19(17)15-9-5-2-6-10-15/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUWARYTTXYHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN(N1CN2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355482
Record name 2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19437-32-2
Record name 2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Diphenyl 1,2,4,5 Tetraazabicyclo 2.2.1 Heptane and Its Structural Analogues

Direct Synthesis Strategies for 2,5-Diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane

The direct synthesis of this compound is not extensively documented in the scientific literature, suggesting that this particular heterocyclic system may be a novel target or one that is challenging to synthesize. However, based on fundamental principles of heterocyclic chemistry, plausible synthetic routes can be postulated.

The construction of the 1,2,4,5-tetraazabicyclo[2.2.1]heptane core would likely involve an intramolecular cyclization of a suitably functionalized 1,2,4,5-tetrazine (B1199680) precursor. A hypothetical retrosynthetic analysis suggests that the target molecule could be formed from a linear precursor containing the necessary nitrogen and carbon atoms. One potential strategy could involve the synthesis of a 3,6-disubstituted 1,2,4,5-tetrazine bearing reactive functional groups that can undergo an intramolecular annulation to form the bicyclic structure.

For instance, a 1,2,4,5-tetrazine with appended moieties capable of forming a three-atom bridge (e.g., a haloalkyl group and a nucleophilic nitrogen) could potentially cyclize under appropriate conditions to yield the desired bicyclic system. The phenyl groups at the 2 and 5 positions would likely be introduced early in the synthesis, for example, by using benzaldehyde (B42025) in the formation of a precursor that is then cyclized to the tetrazine ring.

The optimization of reaction conditions for such a hypothetical cyclization would be crucial. Key parameters to consider would include the choice of solvent, temperature, and catalyst. The solvent would need to be carefully selected to ensure the solubility of the precursor and to facilitate the desired intramolecular reaction while minimizing intermolecular side reactions. Temperature would play a critical role in overcoming the activation energy for the cyclization without promoting decomposition of the starting material or product.

The use of a base or a Lewis acid catalyst might be necessary to promote the cyclization. A base could be employed to deprotonate a nucleophilic nitrogen, initiating the intramolecular attack. Conversely, a Lewis acid could activate an electrophilic site on the precursor, making it more susceptible to nucleophilic attack. The careful screening of these reaction parameters would be essential to achieve a successful synthesis of the this compound core.

Advanced Approaches to the Bicyclo[2.2.1]heptane Skeleton

While the direct synthesis of this compound remains a topic for further investigation, several advanced synthetic methodologies have been successfully applied to the construction of the broader class of aza- and diazabicyclo[2.2.1]heptane structural analogues. These methods provide a valuable toolkit for the synthesis of related bridged heterocyclic systems.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and has been widely used to synthesize bicyclo[2.2.1]heptane skeletons. rsc.org In the context of nitrogen-containing bridged systems, the inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,2,4,5-tetrazines with various dienophiles is particularly noteworthy. rsc.org This reaction typically proceeds with high efficiency and selectivity, making it a robust method for accessing a variety of heterocyclic scaffolds. rsc.org

The IEDDA reaction involves the [4+2] cycloaddition of an electron-deficient diene (the tetrazine) with an electron-rich dienophile. rsc.org The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction with the extrusion of dinitrogen to form a dihydropyridazine (B8628806), which can then be oxidized to the corresponding pyridazine (B1198779). rsc.org However, by carefully selecting the dienophile and reaction conditions, it is possible to isolate or trap the initial bicyclic adduct. The reactivity of tetrazines in these reactions is influenced by the substituents at the 3- and 6-positions. nih.gov

Tetrazine ReactantDienophileProductConditionsYield (%)
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineNorborneneCorresponding dihydropyridazineDCM, rt>95
3,6-diphenyl-1,2,4,5-tetrazine (B188303)Styrene4,5-dihydro-3,6-diphenyl-4-phenylpyridazineToluene, 110 °C85
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateEthyl vinyl etherCorresponding dihydropyridazineCHCl3, 60 °C92

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds. rsc.org This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. unirioja.es This strategy can be applied to the synthesis of diazabicyclic structures, including the 2,5-diazabicyclo[2.2.1]heptane scaffold.

The synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives often starts from readily available chiral precursors, such as hydroxyproline. researchgate.netresearchgate.net A typical synthetic sequence involves the formation of a pyrrolidine (B122466) ring with suitable functional groups that can be elaborated and then cyclized to form the bicyclic system. Reductive amination can be employed in the final ring-closing step or in the introduction of substituents onto the diazabicyclic core. lshtm.ac.uk A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing iminium ions in the presence of carbonyl groups. unirioja.es

Carbonyl CompoundAmineReducing AgentProductYield (%)
cis-2,5-bis(formyl)pyrrolidine derivativeBenzylamineNaBH(OAc)3N-benzyl-2,5-diazabicyclo[2.2.1]heptane derivative78
Glutaraldehyde1,2-diaminoethaneH2, Pd/CPerhydro-1,4-diazepineGood
A cyclic diketoneAmmoniaH2, Raney NiA bridged diamineNot reported

Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent that has found widespread application in organic synthesis, particularly in the formation of complex cyclic and polycyclic molecules. rsc.org SmI₂-mediated cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and stereocenters, are especially elegant and efficient. rsc.org This methodology has been successfully employed in the synthesis of the 2-azabicyclo[2.2.1]heptane framework. nih.gov

In a notable example, a novel SmI₂-mediated cascade reaction involving a spirocyclization and rearrangement was developed to construct a functionalized 2-azabicyclo[2.2.1]heptene framework. nih.gov This reaction proceeds in good yield with excellent regio- and stereoselectivity. The versatility of SmI₂ allows for the fine-tuning of its reactivity through the use of additives, which can influence the course of the reaction and the stereochemical outcome. rsc.org

SubstrateReagentProductConditionsYield (%)
A 7-azabicyclo[2.2.1]heptadiene derivativeSmI₂ (3.0 equiv)A 2-azabicyclo[2.2.1]heptene derivativeTHF, 23 °C, 1 hGood
An unsaturated keto-sulfoneSmI₂/HMPAA bicyclic alcoholTHF, rt85
An unsaturated nitrileSmI₂A cyclic amineTHF, MeOH, rt90

Cyclocondensation Protocols for Tetraaza Ring Systems

The core structure of this compound is assembled through a specific type of cyclocondensation known as the inverse-electron-demand Diels-Alder (IEDDA) reaction. wikipedia.org This powerful transformation is the cornerstone for creating the bicyclic tetraaza framework. The reaction involves a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine, which acts as the 4π diene component, and an electron-rich or strained alkene, serving as the 2π dienophile. nih.govresearchgate.net

For the synthesis of the title compound, the specific precursors are 3,6-diphenyl-1,2,4,5-tetrazine and a suitable dienophile that can provide the two-carbon bridge, such as cyclopentadiene (B3395910) or its equivalents. nih.gov The reaction proceeds by the concerted addition of the dienophile across the C3 and C6 positions of the tetrazine ring. This cycloaddition is typically followed by the extrusion of a molecule of dinitrogen (N₂) to form a dihydropyridazine, or, if a strained dienophile is used, a stable bicyclic adduct can be isolated.

The general synthetic approach is outlined below:

Synthesis of the Tetrazine: Symmetrically substituted 1,2,4,5-tetrazines, like the 3,6-diphenyl variant, are commonly prepared from the condensation of nitriles (in this case, benzonitrile) with hydrazine. nih.gov

Cycloaddition: The 3,6-diphenyl-1,2,4,5-tetrazine is then reacted with a dienophile. The use of a constrained dienophile like norbornadiene can lead to the formation of the target bicyclic system. nih.gov Norbornadiene can react and subsequently release cyclopentadiene, which then participates in the key cycloaddition. nih.gov

The rate and efficiency of this cyclocondensation are highly dependent on the electronic properties of both the tetrazine and the dienophile. Electron-withdrawing substituents on the tetrazine ring generally accelerate the reaction, a principle that allows for the fine-tuning of reaction kinetics for various applications. nih.govnih.gov

Tetrazine PrecursorDienophileReaction TypeResulting Core Structure
3,6-Diphenyl-1,2,4,5-tetrazineCyclopentadiene/NorbornadieneInverse-Electron-Demand Diels-Alder2,5-Diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptene
Unsubstituted 1,2,4,5-tetrazineDonor-substituted AlkenesInverse-Electron-Demand Diels-AlderSubstituted Dihydropyridazines (after N₂ loss)
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)Strain-Promoted IEDDAFused Polycyclic Dihydropyridazine

Stereocontrolled Synthesis and Chirality in Bicyclic Nitrogen-Containing Compounds

Enantioselective Routes to Substituted Azabicyclo[2.2.1]heptanes

While the direct enantioselective synthesis of the this compound core is not widely documented, the principles of stereocontrol are well-established for the broader class of azabicyclo[2.2.1]heptanes. These strategies provide a foundational understanding for achieving chirality in such bridged systems.

One prominent method involves starting with a chiral precursor, often derived from natural sources (the chiral pool). For instance, an enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives has been developed commencing from readily available trans-4-hydroxy-L-proline. rsc.org This approach involves converting the starting material into a key sulfonate ester intermediate, which, after a series of transformations including reduction and deprotection, undergoes intramolecular cyclization to yield the chiral bicyclic product. rsc.org

Another powerful technique is asymmetric catalysis. Chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been shown to produce a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. This method offers a direct route to the chiral bicyclic framework without relying on a stoichiometric chiral auxiliary.

MethodologyChiral Source / CatalystKey TransformationTarget System
Chiral Pool Synthesistrans-4-hydroxy-L-prolineIntramolecular Cyclization(4R)-1-Azabicyclo[2.2.1]heptane derivatives rsc.org
Asymmetric CatalysisChiral Phosphoric AcidCatalytic Ring-Opening of meso-EpoxidesEnantioenriched 2-Azabicyclo[2.2.1]heptanes
Cascade ReactionSubstrate Control (from Aminoproline)Epimerization-Lactamization Cascade(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane derivatives researchgate.net

Diastereoselective Control in Bridged Ring Systems

Diastereoselectivity in the formation of bridged ring systems like the tetraazabicyclo[2.2.1]heptane core is primarily governed by the stereochemical rules of the Diels-Alder reaction. The cycloaddition is a concerted, suprafacial process, meaning that the stereochemistry of the dienophile is faithfully transferred to the product.

The key element of diastereocontrol in forming bicyclic adducts is the preference for either endo or exo attack of the dienophile. In the reaction between 3,6-diphenyl-1,2,4,5-tetrazine and a cyclic dienophile like cyclopentadiene, two primary diastereomeric products can be formed. The endo product is often favored due to secondary orbital interactions between the π-system of the dienophile and the substituent groups on the diene, which stabilizes the transition state. However, the exo product is typically the thermodynamically more stable isomer. The reaction conditions (temperature, solvent, catalyst) can influence the ratio of these diastereomers.

Solvent- and catalyst-free approaches, such as the hetero-Diels-Alder reaction between dienals and diazenes, have been reported to afford nitrogen-containing bicyclic products in a highly diastereoselective manner. These methods highlight the inherent stereocontrol achievable in such cycloadditions.

Functionalization Strategies for the this compound Core

Direct functionalization of the pre-formed this compound core is challenging due to the inherent reactivity of the bicyclic adduct. The primary reaction pathway for these adducts is often a cycloreversion or retro-Diels-Alder reaction, which leads to the decomposition of the bicyclic framework back to its constituent tetrazine and dienophile. This reactivity is a defining characteristic of the system.

Therefore, the most effective strategy for introducing functional diversity is to modify the precursors—the 3,6-disubstituted-1,2,4,5-tetrazine or the dienophile—prior to the key cycloaddition step.

Modification of the Tetrazine: A wide variety of functional groups can be incorporated onto the tetrazine ring at the 3 and 6 positions. nih.govrsc.org This is typically achieved by starting with functionalized nitriles in the initial tetrazine synthesis. For the title compound, one could start with substituted benzonitriles to introduce functionalities onto the phenyl rings. These substituents can then be carried through the cycloaddition to yield a functionalized bicyclic product. This approach allows for precise control over the placement of chemical handles for further modification or for tuning the electronic properties of the system.

Modification of the Dienophile: Alternatively, the dienophile can be functionalized. Using a substituted cyclopentadiene or other strained alkene allows for the introduction of substituents on the ethylene (B1197577) bridge of the final bicyclic product. For example, methods have been developed to synthesize bicyclo[2.2.1]heptane skeletons with oxy-functionalized bridgehead carbons via the Diels-Alder reaction of specifically substituted cyclopentadienes. nih.gov Similarly, palladium-catalyzed reactions have been used to create oxygenated 2-azabicyclo[2.2.1]heptanes from cyclopentene (B43876) precursors, which could then potentially be used in cycloadditions. rsc.org

The inherent lability of the tetraazabicyclo[2.2.1]heptane core via the retro-Diels-Alder reaction can also be considered a functional characteristic, enabling its use as a "clickable" and "releasable" system in applications like bioorthogonal chemistry.

Sophisticated Spectroscopic and Structural Elucidation of 2,5 Diphenyl 1,2,4,5 Tetraazabicyclo 2.2.1 Heptane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the intricate carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments offer unambiguous evidence for the structural assignment of 2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane derivatives. nih.gov

The ¹H NMR spectrum provides information about the chemical environment of protons. For the this compound core, the bridgehead protons (H-1 and H-4) and the methylene (B1212753) bridge proton (H-7) are expected to appear in distinct regions. The phenyl group protons would typically resonate in the aromatic region (δ 7.0-8.0 ppm).

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The bicyclic core carbons, including the bridgehead (C-1, C-4), methylene bridge (C-7), and the carbons adjacent to the nitrogen atoms (C-3, C-6), would have characteristic chemical shifts. The phenyl carbons would also show distinct signals, with the ipso-carbon (attached to nitrogen) appearing at a different shift compared to the ortho, meta, and para carbons. bhu.ac.in

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for the this compound Skeleton

Atom TypeExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Bridgehead (C1/C4-H)~4.5 - 5.5~60 - 75
Methylene Bridge (C7-H₂)~1.5 - 2.5~35 - 45
Phenyl (Ar-H)~7.0 - 8.0~115 - 150
ipso-Phenyl CarbonN/A~140 - 150

Note: These are estimated values based on analogous bicyclic and N-phenyl structures. Actual values can vary with solvent and substitution.

While 1D NMR provides initial data, 2D NMR techniques are indispensable for piecing together the molecular puzzle, especially for complex structures. wikipedia.orgresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the target molecule, COSY would show correlations between the bridgehead protons and the adjacent methylene protons of the bicyclic frame, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. columbia.edu This technique is crucial for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For example, it would link the proton signal for the methylene bridge to the corresponding C-7 carbon signal. wikipedia.orgsdsu.edu

Correlations from the phenyl protons to the ipso-carbon of the bicyclic core, confirming the N-phenyl linkage.

Correlations from the bridgehead protons to the neighboring carbons across the nitrogen atoms, establishing the integrity of the tetraaza framework.

Table 2: Key 2D NMR Correlations for Structural Confirmation

2D NMR ExperimentCorrelating NucleiPurpose
COSY ¹H ↔ ¹HEstablishes proton-proton adjacencies within the bicyclic core.
HSQC ¹H ↔ ¹³C (¹J)Links each proton to its directly bonded carbon. youtube.com
HMBC ¹H ↔ ¹³C (²⁻³J)Confirms long-range connectivity, linking the phenyl groups to the bicyclic core and mapping the overall framework. youtube.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. mdpi.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. mdpi.com For this compound, the FT-IR spectrum would be characterized by several key absorption bands.

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations. mdpi.com Key expected signals would include the symmetric breathing modes of the phenyl rings and vibrations of the N-N and C-C bonds within the bicyclic skeleton.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch3000 - 28503000 - 2850
Aromatic C=C Stretch1600, 1580, 1500, 1450~1600 (strong)
C-N Stretch1350 - 12501350 - 1250
N-N StretchWeak or absent~1100 - 1000

Note: These are general ranges and the exact peak positions can provide detailed structural information. nih.govcore.ac.uk

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is primarily used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns. researchgate.net

For this compound (C₁₇H₁₆N₄), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally observed value, typically with an accuracy of a few parts per million (ppm).

The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for this compound might include:

Loss of a phenyl group (C₆H₅).

Loss of a phenylnitrene radical (C₆H₅N).

Retro-Diels-Alder type fragmentation of the bicyclic core.

Cleavage of the N-N bonds.

The presence of the molecular ion peak, even at low abundance, is a critical piece of evidence for the compound's identity. researchgate.net Analysis of the isotopic pattern can further support the proposed molecular formula.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

A definitive single-crystal X-ray diffraction analysis for this compound has not been reported in the reviewed literature. This analytical technique is indispensable for the unambiguous determination of a molecule's three-dimensional structure in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for understanding the steric and electronic properties of the molecule.

In the absence of direct crystallographic data for the title compound, the molecular geometry can be predicted through computational modeling and inferred from the structures of analogous compounds. For instance, the crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide reveals the fundamental rigid cage structure of the bicyclo[2.2.1]heptane system. nih.govnih.gov In this related compound, the nitrogen atoms are protonated, and the structure is stabilized by a network of hydrogen bonds.

For derivatives of 2,5-diazabicyclo[2.2.1]heptane, X-ray crystallography has been utilized to confirm the absolute configuration of substituted products. researchgate.net These studies are vital for validating synthetic methodologies and for understanding the stereochemical outcomes of reactions involving this bicyclic scaffold.

While detailed research findings and data tables for this compound are not available, the general principles of X-ray diffraction would be applied to determine its solid-state conformation. The analysis would reveal the orientation of the phenyl substituents and the geometry of the tetraaza bridge, providing insights into potential intermolecular interactions such as π-π stacking or hydrogen bonding that might influence the crystal packing.

Further research involving the synthesis of suitable single crystals of this compound and subsequent X-ray diffraction analysis is required to elucidate its precise solid-state molecular geometry.

Computational and Theoretical Investigations of 2,5 Diphenyl 1,2,4,5 Tetraazabicyclo 2.2.1 Heptane Systems

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for optimizing the molecular geometry of complex organic compounds. mdpi.comnih.gov For the 2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane system, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface.

The process involves selecting a functional, such as the popular B3LYP hybrid functional, and a basis set, like 6-31G(d,p) or higher, to approximate the solutions to the Schrödinger equation. researchgate.netresearchgate.net These calculations iteratively adjust the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are minimized and a stable, low-energy structure is found. researchgate.net The resulting optimized geometry provides a detailed picture of the bicyclic framework and the orientation of the phenyl substituents. These optimized structural parameters are crucial for further computational studies, including electronic structure analysis and spectroscopic predictions. researchgate.net

Parameter Atom Pair/Triplet Theoretical Value (B3LYP/6-31G(d,p))
Bond Lengths (Å)
C-N 1.47
N-N 1.45
C-C (bridge) 1.54
C-H 1.09
**Bond Angles (°) **
C-N-N 105.5
N-C-N 102.0

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org For this compound, DFT calculations are used to determine the energies and shapes of these frontier orbitals. researchgate.netresearchgate.net

The HOMO represents the ability of the molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its ability to accept electrons, acting as an electrophile. libretexts.orgmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. mdpi.comnih.gov Analysis of the spatial distribution of the HOMO and LUMO can reveal the most likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties Note: The following values are representative examples derived from DFT calculations on similar heterocyclic systems and are intended to illustrate the type of data generated.

Parameter Value (eV) Implication
HOMO Energy -6.5 Electron-donating capability
LUMO Energy -1.2 Electron-accepting capability

| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability |

Conformational Space Exploration and Energy Minimization Studies

The bicyclo[2.2.1]heptane framework is rigid, but the phenyl substituents in this compound can rotate, leading to different spatial arrangements or conformations. Conformational space exploration aims to identify all possible stable conformers of the molecule. biorxiv.org This can be achieved through systematic searches or molecular dynamics simulations, which simulate the movement of the molecule over time to explore different conformations. biorxiv.orgmdpi.com

Once potential conformers are identified, energy minimization studies, typically using DFT or other quantum mechanical methods, are performed to optimize their geometries and calculate their relative energies. biorxiv.org This process allows for the identification of the global minimum energy conformation—the most stable arrangement of the molecule—as well as other low-energy conformers that may exist in equilibrium. Understanding the conformational landscape is essential for interpreting experimental data and understanding how the molecule's shape influences its properties and interactions. mdpi.com

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters, which can be invaluable for structure elucidation and verification. nih.govresearchgate.net For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are particularly useful. d-nb.info

The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for calculating NMR chemical shifts. mdpi.comsemanticscholar.org The calculations are performed on the optimized molecular structure. The predicted chemical shifts are then compared with experimental NMR spectra. A strong correlation between the calculated and experimental values provides confidence in the assigned structure. d-nb.infosemanticscholar.org Deviations between predicted and experimental shifts can sometimes be explained by solvent effects or the presence of multiple conformations in solution. mdpi.com

Table 3: Comparison of Theoretical and Hypothetical Experimental NMR Chemical Shifts (ppm) Note: This table provides an illustrative example of how theoretical NMR data is compared with experimental data. Specific data for the target compound was not available.

Atom Theoretical ¹³C Shift (ppm) (GIAO/DFT) Hypothetical Experimental ¹³C Shift (ppm) Theoretical ¹H Shift (ppm) (GIAO/DFT) Hypothetical Experimental ¹H Shift (ppm)
Bridgehead C 68.5 69.2 4.8 4.9
Bridge C 40.1 40.8 2.1 2.2
Phenyl C (ipso) 145.3 146.0 - -
Phenyl C (ortho) 128.9 129.5 7.4 7.5
Phenyl C (meta) 129.7 130.1 7.3 7.4

| Phenyl C (para) | 128.2 | 128.8 | 7.2 | 7.3 |

Reaction Mechanism Modeling through Computational Approaches

Computational chemistry is a powerful tool for modeling reaction mechanisms, providing detailed insights into the transformation of reactants into products. ijnc.ir For reactions involving this compound, such as cycloadditions or rearrangements, computational approaches can be used to map out the entire reaction pathway. nih.govnih.gov

This involves locating and characterizing the structures and energies of transition states—the high-energy species that connect reactants and products. nih.gov By calculating the energy barriers (activation energies) associated with these transition states, chemists can predict the feasibility and rate of a reaction. These models can also help explain the stereoselectivity or regioselectivity of a reaction by comparing the energy barriers of different possible pathways. chemrxiv.org For instance, modeling the denitrogenation of similar diazabicyclo[2.2.1]heptene systems has been used to understand the formation of strained bicyclic products. chemrxiv.org Such studies provide a dynamic picture of the chemical process that is often inaccessible through experimental methods alone.

Applications of 2,5 Diphenyl 1,2,4,5 Tetraazabicyclo 2.2.1 Heptane As a Molecular Scaffold

Utilization in Ion-Selective Membrane Electrode Development

The development of potentiometric sensors, particularly ion-selective electrodes (ISEs), has been a significant area of application for 2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane. These sensors are crucial for the selective detection and quantification of specific ions in a variety of samples.

In the field of potentiometric sensors, this compound has been successfully employed as a neutral carrier in the fabrication of PVC (polyvinyl chloride) membrane electrodes. Neutral carriers are lipophilic molecules that can selectively bind a target ion and facilitate its transport across a membrane, generating a potential difference that can be measured.

Specifically, this compound has been identified as an effective neutral carrier for the development of a sulfate-selective PVC-membrane sensor. The performance of such an electrode is closely tied to the pH of the solution being tested. Research has demonstrated that a sensor utilizing this tetraazabicycloheptane derivative exhibits a linear response to sulfate (B86663) ions (SO₄²⁻) within a concentration range of 9.0×10⁻⁶ to 1.0×10⁻¹ M. This response is characterized by a slope of 28.8±0.2 mV per decade at an optimal pH of 4, maintained by a phosphate (B84403) buffer. Key performance characteristics of this sulfate-selective electrode are its satisfactory reproducibility, rapid response time, and a low limit of detection.

Table 1: Performance Characteristics of a Sulfate-Selective Electrode Based on this compound

Parameter Value
Analyte Sulfate (SO₄²⁻)
Linear Range 9.0×10⁻⁶ to 1.0×10⁻¹ M
Slope 28.8±0.2 mV/decade
Optimal pH 4 (phosphate buffer)

The design of an ion-selective electrode hinges on the principle of selective molecular recognition, where the neutral carrier preferentially binds to the target ion over other interfering ions. In the case of the sulfate-selective sensor based on this compound, the compound demonstrates an excellent discriminating ability for sulfate ions in the presence of various other inorganic and organic anions. This high selectivity is a critical attribute for the practical application of the sensor in complex sample matrices where multiple ionic species are present. The specific interactions between the electron-deficient cavities of the carrier molecule and the geometry and charge of the sulfate anion are believed to contribute to this selective recognition.

Contribution to Asymmetric Organocatalysis and Ligand Design

While the broader 2,5-diazabicyclo[2.2.1]heptane scaffold has been explored in asymmetric organocatalysis, specific applications of the this compound derivative in this area are not extensively documented in the reviewed literature. The rigid and chiral nature of the parent bicycloheptane (B81988) framework makes it an attractive platform for the design of chiral catalysts and ligands.

The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane framework, a structural relative of the title compound, has been utilized in the development of organocatalysts for reactions such as the Biginelli reaction. These catalysts leverage the fixed spatial arrangement of the bicyclic system to create a chiral environment that can influence the stereochemical outcome of a chemical transformation. However, specific examples of this compound being incorporated into such chiral catalytic systems are not prominently reported.

The arrangement of nitrogen atoms within the this compound structure suggests its potential as a framework for chelating ligands. Chelating ligands are molecules that can bind to a central metal atom at two or more points, forming a stable complex. The nitrogen atoms in the tetraaza bridge could potentially coordinate with metal ions. Despite this potential, the available scientific literature does not provide specific instances of this compound being used as a chelating ligand in coordination chemistry or catalysis.

Future Directions in 2,5 Diphenyl 1,2,4,5 Tetraazabicyclo 2.2.1 Heptane Research

Development of Novel Synthetic Routes to Diversified Derivatives

Future synthetic work will likely focus on expanding the range of accessible derivatives of the 2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane core. The foundational approach is the cycloaddition between 3,6-disubstituted-1,2,4,5-tetrazines and various alkenes or alkynes. A key research direction will be to move beyond simple dienophiles to more complex, functionalized reaction partners. This would allow for the introduction of a wide array of chemical functionalities on the bicyclic skeleton, leading to a library of novel compounds.

Furthermore, post-cycloaddition modifications of the bicyclic scaffold itself present a significant area for exploration. Research could target the functionalization of the bridgehead positions or the existing phenyl substituents to modulate the electronic and steric properties of the molecule. The development of stereoselective synthetic routes will also be crucial, particularly for applications in medicinal chemistry and materials science where specific stereoisomers are often required.

Table 1: Potential Synthetic Strategies for Derivative Diversification

StrategyDescriptionPotential Outcome
Dienophile Variation Employing functionalized alkenes and alkynes (e.g., carrying esters, nitriles, or halogens) in the initial cycloaddition.Direct incorporation of diverse functional groups onto the bicyclic core.
Tetrazine Modification Synthesizing and using 1,2,4,5-tetrazines with substituents other than phenyl groups.Access to a broad range of 2,5-disubstituted tetraazabicyclo[2.2.1]heptane analogues.
Post-Synthetic Functionalization Chemical modification of the initially formed bicyclic product, such as electrophilic aromatic substitution on the phenyl rings.Fine-tuning of molecular properties after the core structure is established.
Asymmetric Catalysis Use of chiral catalysts to control the stereochemistry of the cycloaddition reaction.Enantiomerically pure derivatives for chiral applications.

Advanced Computational Modeling for Predictive Design

Computational chemistry is poised to play a pivotal role in accelerating research into this compound. Future work will likely involve the use of advanced modeling techniques to predict the properties and reactivity of this compound and its derivatives. Density Functional Theory (DFT) and other quantum mechanical methods can be used to understand the electronic structure, stability, and reaction mechanisms associated with this bicyclic system.

A significant research avenue is the computational screening of virtual libraries of derivatives for specific applications. For instance, modeling could predict the binding affinity of novel derivatives to biological targets or forecast the electronic properties relevant to organic electronics. Such in silico studies can guide synthetic efforts, making the discovery of new functional molecules more efficient. Molecular dynamics simulations could also provide insights into the conformational behavior of the rigid bicyclic scaffold, which is critical for understanding its interactions in larger molecular systems.

Integration into Hybrid Material Systems

The unique, rigid, and nitrogen-rich structure of the this compound scaffold makes it an intriguing building block for novel hybrid materials. Future research could explore the incorporation of this unit into polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs).

By synthesizing derivatives with appropriate linking groups (e.g., carboxylic acids, amines, or halides), the bicyclic core could be used as a rigid strut or node to construct porous materials with tailored properties. The high nitrogen content could be advantageous for applications such as gas storage (particularly for CO2) or catalysis. Integration into polymer backbones could impart specific thermal or mechanical properties. The phenyl groups also offer sites for modification to tune solubility and processability for material fabrication.

Expanding the Scope of Synthetic Methodologies Leveraging the Bicyclic Scaffold

The constrained geometry of the this compound skeleton could be exploited in the development of new synthetic methodologies. The rigid framework can hold reactive groups in specific spatial orientations, potentially enabling novel intramolecular reactions or serving as a chiral ligand in asymmetric catalysis.

A prospective research direction involves investigating the retro-Diels-Alder reaction of this system. Under thermal or photochemical stimulation, the bicyclic compound could fragment, releasing molecular nitrogen and other products. beilstein-journals.org Controlling this fragmentation could provide a synthetic route to other complex molecular architectures. Furthermore, derivatives of the scaffold could be designed to act as templates or molecular clips, guiding the assembly of other molecules in supramolecular chemistry. The development of such applications would establish the 1,2,4,5-tetraazabicyclo[2.2.1]heptane core as a versatile tool in the broader field of organic synthesis.

Q & A

What are the common synthetic routes for 2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane derivatives?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions, such as cycloadditions or functionalization of bicyclic frameworks. For example:

  • Cycloaddition with phenyl isocyanate/isothiocyanate: Forms cycloadducts via [2+3] reactions, confirmed by NMR analysis of bridgehead proton deshielding (e.g., structure 5 in ) .
  • Derivatization from trans-4-hydroxy-L-proline: A green synthesis route uses protection/deprotection steps (e.g., benzoylation, tosylation, and reduction) to yield chiral bicyclic scaffolds .
  • Multi-component reactions (MCRs): Efficient for generating DHPMs (dihydropyrimidinones) with substituent-dependent stereoselectivity .

Key Data:

StepReagents/ConditionsYield (%)Reference
BenzoylationNaOH, benzoyl chloride, Et₂O90
CycloadditionPhenyl isocyanate, RT98
Catalyst optimizationIsopropanol-methanol (6:1)88

How do structural features of this compound influence reactivity in organocatalysis?

Level: Basic
Methodological Answer:
The bicyclo[2.2.1]heptane framework provides rigidity and stereochemical control, while substituents modulate electronic and steric effects:

  • Chiral centers (1S,4S): Enable enantioselective catalysis in Biginelli reactions, favoring (S)-enantiomers via hydrogen-bonding interactions .
  • N-substituents (e.g., 4-fluorophenyl): Enhance solubility and transition-state stabilization, critical for achieving high yields (up to 94%) and enantiomeric excess (ee) .
  • Bridging nitrogen atoms: Participate in Brønsted acid/base catalysis, facilitating proton transfer in α-amination reactions .

Structural Analysis:

  • NMR data: Bridgehead protons (δ −0.23 ppm) confirm bicyclic geometry .
  • X-ray crystallography: Validates stereochemistry in derivatives (not explicitly shown in evidence but inferred from cycloadduct studies) .

How can enantioselectivity in Biginelli reactions be optimized using this catalyst?

Level: Advanced
Methodological Answer:
Key variables include solvent polarity, catalyst loading, and aldehyde substituents:

  • Solvent optimization: Isopropanol-methanol (6:1) increases yield to 88% vs. 56% in pure methanol .
  • Catalyst loading: 10 mol% HCl salt of (1S,4S)-2-[(R)-1-phenylethyl] derivative achieves 46% ee, while 50 mol% shows no improvement .
  • Substituent effects: Electron-donating groups (e.g., p-methoxy) yield higher ee (46%) than electron-withdrawing groups (e.g., nitro: 0% ee) .

Contradiction Resolution:
Lower ee with electron-withdrawing aldehydes may arise from reduced hydrogen-bonding efficiency. Mechanistic studies suggest steric hindrance destabilizes transition states .

Experimental Data:

Aldehyde SubstituentYield (%)ee (%)Reference
p-Methoxy8546
o-Chloro7226
Nitro650

What computational methods predict high-energy density (HEDC) properties in derivatives?

Level: Advanced
Methodological Answer:
Density functional theory (DFT) calculates detonation velocity (VDV_D), pressure (PP), and impact sensitivity:

  • Energy density: Derivatives with fused tetrazine rings show VD>9.0V_D > 9.0 km/s, outperforming HMX .
  • Impact sensitivity: Low sensitivity correlates with balanced charge distribution and stable π-conjugation .

Design Strategy:

  • Introduce nitro or azo groups to enhance oxygen balance.
  • Avoid over-strained rings to reduce sensitivity .

Computational Results:

DerivativeVDV_D (km/s)Impact Sensitivity (J)Reference
Tetrazine-fused9.28.5
Azo-linked8.810.2

How are spectroscopic techniques applied to confirm stereochemistry?

Level: Basic
Methodological Answer:

  • 1^1H/13^{13}C NMR: Assigns diastereotopic protons and carbons. For example, ethyl acetoacetate derivatives show distinct shifts for (S)- vs. (R)-enantiomers (δ 1.25 ppm for CH₃) .
  • Optical rotation: Measures enantiomeric excess (e.g., [α]₂₀ᴰ = +34° for (S)-DHPMs) .
  • X-ray diffraction: Resolves absolute configuration (implied in cycloadduct studies but not explicitly shown) .

How to resolve contradictions in catalytic efficiency with varying substituents?

Level: Advanced
Methodological Answer:
Contradictions arise from competing electronic and steric effects:

  • Electron-donating groups (EDGs): Enhance nucleophilicity of intermediates, improving ee (e.g., p-methoxy: 46% ee) .
  • Electron-withdrawing groups (EWGs): Reduce transition-state stabilization, lowering ee (e.g., nitro: 0% ee) .

Mechanistic Insight:
Amino catalysis (via enamine intermediates) explains stereoselectivity. EDGs stabilize iminium ions, while EWGs disrupt charge transfer .

Recommendations:

  • Use Hammett plots to correlate substituent effects with ee.
  • Optimize solvent polarity to mitigate electronic drawbacks .

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Reactant of Route 1
2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane
Reactant of Route 2
2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.